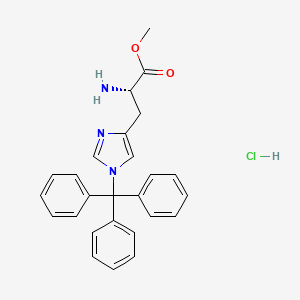

h-His(trt)-ome.hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWDQDVADNDKT-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692805 | |

| Record name | Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32946-56-8 | |

| Record name | Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-His(Trt)-OMe.HCl: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-His(Trt)-OMe.HCl, a critical protected amino acid derivative used in synthetic chemistry. This document details its chemical properties, applications, and provides a thorough experimental protocol for its primary application in solid-phase peptide synthesis (SPPS).

Introduction

This compound, chemically known as (S)-methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, is a derivative of the naturally occurring amino acid L-histidine.[1] It features two key protecting groups: a triphenylmethyl (Trt) group on the imidazole side chain and a methyl ester (OMe) at the C-terminus.[1] These protecting groups are essential for its application as a building block in the synthesis of peptides and other complex organic molecules.[1] The hydrochloride salt form enhances its stability and handling properties.

The bulky trityl group serves to prevent unwanted side reactions at the nucleophilic imidazole nitrogen during peptide coupling reactions.[2] This protection is crucial for maintaining the integrity of the peptide sequence and avoiding the formation of byproducts. The methyl ester protects the carboxylic acid functionality, allowing for controlled, stepwise elongation of the peptide chain from the N-terminus.

A significant application of this compound is in the synthesis of peptide analogs, particularly in the development of novel therapeutics. It is a key intermediate in the synthesis of analogs of thyrotropin-releasing hormone (TRH), which are being investigated for their potential in treating neurological disorders.[3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for experimental design, including stoichiometry calculations and solvent selection.

| Property | Value | Reference(s) |

| Chemical Name | (S)-methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride | [1][4] |

| Synonyms | H-His(1-Trt)-OMe.HCl, L-His(Trt)-OMe.HCl, Nim-Trityl-L-histidine methyl ester hydrochloride | [1][5] |

| CAS Number | 32946-56-8 | [1][6][7] |

| Molecular Formula | C₂₆H₂₅N₃O₂ · HCl | [1][7] |

| Molecular Weight | 447.96 g/mol | [3][4][5] |

| Purity | ≥95% to ≥99.5% (HPLC) | [5][8] |

| Appearance | Solid | [8] |

| Storage Temperature | Store at 0°C | [1] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. The following is a detailed protocol for the incorporation of a histidine residue into a peptide sequence using this compound on a solid support (e.g., resin).

Materials and Reagents

-

This compound

-

Fmoc-protected amino acids

-

Solid support resin (e.g., Wang resin, Rink amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (20% v/v)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

HOBt (1-Hydroxybenzotriazole)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether (cold)

-

Acetonitrile (MeCN)

-

Water (HPLC grade)

Experimental Workflow

The following diagram illustrates the key steps in a typical SPPS cycle for the incorporation of this compound.

Step-by-Step Protocol

-

Resin Swelling: The solid support resin is swelled in DMF for 20-30 minutes to ensure optimal reaction conditions.[9][10]

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain (or the linker on the resin for the first amino acid) is removed by treating the resin with a 20% solution of piperidine in DMF.[9][10] This is typically done in two steps: a short treatment followed by a longer one.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[1]

-

Amino Acid Activation: In a separate vessel, this compound (or the next Fmoc-protected amino acid) is pre-activated. For this, dissolve the amino acid derivative, a coupling reagent (like HBTU or HATU), and an additive (like HOBt) in DMF.[1] Then, add a base such as DIPEA to neutralize the hydrochloride and facilitate the activation.[1]

-

Coupling: The activated amino acid solution is added to the resin. The reaction is agitated for 1-2 hours to ensure complete coupling.[1]

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.[1]

-

Monitoring the Coupling Reaction: A qualitative test, such as the Kaiser test, is performed to check for the presence of free primary amines.[1] A negative result (e.g., colorless or yellow beads) indicates a complete coupling reaction. If the test is positive (e.g., blue beads), a recoupling step may be necessary.[1]

-

Repeat Cycle: Steps 2 through 7 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trt group) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

As previously mentioned, this compound is a valuable precursor in the synthesis of TRH analogs.[3] TRH is a tripeptide (pGlu-His-Pro-NH₂) that acts as a neurohormone with various functions in the central nervous system.[11] The development of TRH analogs aims to create compounds with improved metabolic stability, selectivity, and therapeutic efficacy for conditions such as depression and other neurological disorders.[12][13] The use of protected histidine derivatives like this compound is critical in the chemical synthesis of these modified peptides.[14]

Conclusion

This compound is a specialized and essential reagent for researchers and professionals involved in peptide synthesis and drug development. Its protected nature allows for the controlled and efficient incorporation of histidine into peptide chains, minimizing side reactions and preserving stereochemical integrity. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory for the synthesis of novel peptides and potential therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 32946-56-8 CAS Manufactory [m.chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. H-His(1-Trt)-OMe · HCl - Bachem AG [bioscience.co.uk]

- 8. 32946-56-8 H-His(Trt)-OMe HCl AKSci J58875 [aksci.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. TRH Related Peptide, Thyrotropin-Releasing Hormone, Analogs and R Products [biosyn.com]

- 12. Synthesis of thyrotropin-releasing hormone analogues with selective central nervous system effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of thyrotropin-releasing hormone analogues. 2. Tripeptides structurally greatly differing from TRH with high central nervous system activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

H-His(trt)-OMe.HCl (CAS 32946-56-8): A Technical Guide for Advanced Peptide Synthesis

For Immediate Release

This technical guide provides an in-depth overview of H-His(trt)-OMe.HCl (CAS: 32946-56-8), a critical protected amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its physicochemical properties, applications in solid-phase peptide synthesis (SPPS), detailed experimental protocols, and a comparative analysis of its role in preventing racemization.

Physicochemical and Analytical Data

This compound, also known as (S)-methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, is a white to off-white solid.[1] The trityl (Trt) protecting group on the imidazole side chain of histidine and the methyl ester protection on the C-terminus make it a valuable building block in peptide synthesis.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 32946-56-8 | [4] |

| Molecular Formula | C₂₆H₂₆ClN₃O₂ | [4] |

| Molecular Weight | 447.96 g/mol | [4] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥97% (HPLC) | [5] |

| Melting Point | 131 - 148 °C | [1] |

| Optical Rotation | [α]D20 = +34 ± 2° (c=1 in MeOH) | [1] |

| Storage Temperature | 4°C | [5] |

Core Application: Solid-Phase Peptide Synthesis

This compound is primarily utilized as a protected amino acid in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of histidine residues into a peptide chain is challenging due to the propensity of the imidazole side chain to cause side reactions and, most critically, racemization of the chiral center.

The bulky trityl (Trt) group on the τ-nitrogen of the imidazole ring sterically hinders the side chain, preventing undesirable side reactions during the coupling process.[2] This protection is crucial for maintaining the stereochemical integrity of the peptide, which is paramount for its biological activity.

The Challenge of Histidine Racemization

Racemization of histidine during peptide synthesis occurs when the unprotected π-nitrogen of the imidazole ring acts as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate, which can be reprotonated to form a mixture of L- and D-isomers. The trityl protecting group helps to mitigate this issue, although its effectiveness can be influenced by the coupling conditions.

Comparative Analysis of Histidine Protecting Groups

While the trityl group is a widely used protecting group for histidine, other protecting groups such as tert-butoxycarbonyl (Boc) and methoxybenzyl (Mbom) have been shown to offer superior protection against racemization, particularly under forcing conditions like elevated temperatures used in microwave-assisted SPPS.

| Protecting Group | Coupling Conditions | % D-Isomer Formation | Reference(s) |

| Trt | HBTU/HOBt/DIPEA | 6.8% | |

| Boc | HBTU/HOBt/DIPEA | <0.5% | |

| Trt | HCTU/DIPEA, 25°C, 5 min pre-activation | 7.8% | |

| Trt | HCTU/DIPEA, 25°C, in situ | 2.5% | |

| Boc | 50°C, 10 min coupling | 0.18% | |

| Trt | 50°C, 10 min coupling | 6.8% | |

| Boc | 90°C, 2 min coupling | 0.81% | |

| Trt | 90°C, 2 min coupling | >16% | |

| Mbom | 5 min pre-activation | 0.3% |

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.

Synthesis of this compound

General synthesis workflow for this compound.

Methodology:

-

Dissolution: Dissolve L-histidine methyl ester dihydrochloride in an inert solvent such as N,N-dimethylformamide (DMF).

-

Neutralization and Tritylation: Cool the solution in an ice bath and add a suitable base, such as triethylamine, to neutralize the hydrochloride. Subsequently, add a solution of trityl chloride in a solvent like dichloromethane (DCM) dropwise while stirring vigorously.

-

Reaction: Allow the reaction to proceed at room temperature for several hours.

-

Work-up: After the reaction is complete, the mixture is typically worked up by extraction and purification by crystallization to yield the desired product.

Use in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual coupling of this compound within a peptide sequence on a solid support.

Workflow for coupling this compound in SPPS.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, HOBt)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvents (DMF, DCM)

-

Piperidine solution for Fmoc deprotection

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Amino Acid Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and an equivalent amount of HOBt and HBTU/HATU in DMF.

-

Neutralization and Activation: Add DIPEA (6 equivalents) to the amino acid solution. The initial equivalents neutralize the hydrochloride salt, and the subsequent equivalents facilitate the coupling reaction. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours.

-

Washing and Monitoring: Wash the resin thoroughly with DMF. Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Recoupling (if necessary): If the Kaiser test is positive (blue beads), a second coupling step should be performed.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself possesses biological activity or directly participates in cellular signaling pathways. Its primary role is that of a synthetic intermediate. However, peptides synthesized using this building block can be designed to interact with a wide range of biological targets, including receptors that initiate signaling cascades. For example, analogs of Glucagon-like peptide-1 (GLP-1), which are used in the treatment of type 2 diabetes and contain histidine residues, can be synthesized using trityl-protected histidine. The resulting peptides then activate the GLP-1 receptor, a G-protein coupled receptor, initiating a downstream signaling cascade involving adenylyl cyclase and cyclic AMP.

Logical relationship of this compound in synthesis to a peptide's biological function.

Conclusion

This compound is a valuable and widely used reagent in peptide synthesis. Its trityl-protected imidazole side chain effectively minimizes side reactions and reduces the risk of racemization during the incorporation of histidine residues. While other protecting groups may offer superior performance under specific conditions, the trityl group provides a reliable and cost-effective solution for many applications. A thorough understanding of its properties and the appropriate experimental conditions for its use is essential for the successful synthesis of high-purity, stereochemically defined peptides for research and therapeutic development.

References

The Trityl Group: A Cornerstone in Histidine Protection for Advanced Peptide Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides, particularly in the context of drug discovery and development. Among the arsenal of protective moieties, the trityl (Trt) group holds a preeminent position for the side-chain protection of histidine. The unique properties of histidine's imidazole side chain—its nucleophilicity and ability to catalyze racemization—present significant challenges during solid-phase peptide synthesis (SPPS). The bulky and acid-labile trityl group provides an effective solution to mitigate these issues, ensuring the synthesis of high-purity peptides with preserved stereochemical integrity. This technical guide provides a comprehensive overview of the role of the trityl protecting group in handling histidine, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support advanced research and development.

Core Principles of Trityl Protection in Histidine Chemistry

The trityl group, a triphenylmethyl moiety, is a large, sterically hindering group that is readily cleaved under mildly acidic conditions. Its primary application in peptide synthesis is the protection of reactive side chains of amino acids, most notably histidine, cysteine, asparagine, and glutamine.[1] In the context of Fmoc-based SPPS, the trityl group's stability to the basic conditions used for the removal of the Nα-Fmoc group (typically piperidine) makes it an orthogonal and highly compatible protecting group.[2]

The key advantages of using a trityl group to protect the imidazole side chain of histidine are:

-

Prevention of Side Reactions: The nucleophilic imidazole ring of an unprotected histidine can be acylated during the coupling of subsequent amino acids, leading to undesired side products and reduced yield of the target peptide.[3] The steric bulk of the trityl group effectively shields the imidazole nitrogen from such reactions.[3]

-

Suppression of Racemization: Histidine is highly susceptible to racemization during the activation step of peptide coupling, a process facilitated by the basicity of the imidazole ring.[3] Protection of the imidazole nitrogen with a bulky group like trityl is a critical strategy to minimize this epimerization and ensure the stereochemical purity of the final peptide.[3]

-

Enhanced Solubility: The trityl group can improve the solubility of protected amino acid derivatives in organic solvents commonly used in peptide synthesis.[4]

Quantitative Data on the Performance of Trityl-Protected Histidine

The choice of protecting group and coupling conditions significantly impacts the efficiency of peptide synthesis and the stereochemical integrity of the final product. The following tables summarize key quantitative data related to the use of trityl-protected histidine.

| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Peptide/Context |

| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA | 6.8% | Liraglutide |

| Fmoc-His(Boc)-OH | HATU/DIPEA | 0.18% | Liraglutide |

| Fmoc-His(Trt)-OH | DIC/Oxyma (at 55°C) | 31.0% | Model Dipeptide |

| Fmoc-His(Boc)-OH | DIC/Oxyma | <1-2% | Not Specified |

| Fmoc-His(Trt)-OH | TBTU/DIPEA | 4.5% | Model Peptide |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | Model Study |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | Model Study |

| Fmoc-His(Trt)-OH | Microwave at 80°C | 16.6% | Model Study |

| Fmoc-His(MBom)-OH* | Microwave at 80°C | 0.8% | Model Study |

| Note: Fmoc-His(MBom)-OH is included for comparison as it also features protection on the π-nitrogen of the imidazole ring, illustrating the effectiveness of this strategy in reducing racemization. |

| Protecting Group | Abbreviation | Synthesis Strategy | Cleavage Conditions | Cleavage Efficiency (%) | Time |

| Trityl | Trt | Fmoc/tBu | 90% TFA in H₂O | Complete | Standard cleavage |

| 4-Methoxytrityl | Mmt | Fmoc/tBu | 15% TFA in H₂O | Complete | Standard cleavage |

| 4-Methyltrityl | Mtt | Fmoc/tBu | 15% TFA in H₂O | Complete | Standard cleavage |

| Trityl | Trt | Fmoc/tBu | 1% TFA in DCM | - | - |

| 4-Methoxytrityl | Mmt | Fmoc/tBu | 1% TFA in DCM/TIS (95:5 v/v) | Complete | - |

| 4-Methoxytrityl | Mmt | Fmoc/tBu | Acetic acid:TFE:DCM (1:1:8) | 75-80% | 30 min |

| 4-Methyltrityl | Mtt | Fmoc/tBu | Acetic acid:TFE:DCM (1:1:8) | 50-60% | 30 min |

Experimental Protocols

Detailed methodologies for the protection of histidine and its use in SPPS are crucial for reproducible and high-quality peptide synthesis.

Protocol 1: Synthesis of Nα-Fmoc-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH)

This protocol describes a two-step process for the preparation of Fmoc-His(Trt)-OH, starting with the tritylation of L-histidine followed by Fmoc protection.

Step 1: Synthesis of Nτ-trityl-L-histidine (H-His(Trt)-OH) [1]

-

Materials:

-

L-histidine

-

Triphenylmethyl chloride (Trityl chloride, TrCl)

-

Anhydrous zinc chloride (ZnCl₂)

-

Triethylamine (TEA)

-

Acetonitrile (MeCN)

-

Citric acid

-

Water

-

-

Methodology:

-

Reaction Setup: In a round-bottom flask, add L-histidine (1.3 mmol) to a solution of trityl chloride (5.2 mmol) and anhydrous zinc chloride (2.6 mmol) in acetonitrile (15 mL).

-

Stir the mixture at 30-35°C.

-

Basification: After approximately 10 minutes, add triethylamine (5.2 mmol) rapidly to the reaction mixture. The solution should become clear.

-

Precipitation: Stir the solution for an additional 15 minutes and then pour it into 200 mL of water under vigorous stirring.

-

pH Adjustment & Isolation: Adjust the pH of the aqueous mixture to 3-4 with a solution of citric acid to induce precipitation of the product.

-

Continue stirring the suspension for another 15 minutes.

-

Purification: Collect the solid product by filtration and wash it with water. The crude product can be further purified by dissolving it in acetonitrile, which leads to the precipitation of a crystalline solid. Filter the solid and wash with acetonitrile to yield the final product, H-His(Trt)-OH.

-

Step 2: Nα-Fmoc Protection of H-His(Trt)-OH

-

Materials:

-

H-His(Trt)-OH

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dioxane or Acetonitrile

-

Water

-

Diethyl ether

-

Ethyl acetate

-

Hexane

-

-

Methodology:

-

Dissolution: Dissolve H-His(Trt)-OH (1 equivalent) in a mixture of 10% aqueous sodium bicarbonate and dioxane (or another suitable solvent like acetonitrile).

-

Addition of Fmoc Reagent: Cool the solution in an ice bath and add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Add water to the reaction mixture and wash with diethyl ether to remove unreacted Fmoc reagent.

-

Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-His(Trt)-OH.

-

Protocol 2: Incorporation of Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)[4]

This protocol outlines a standard manual coupling procedure for incorporating Fmoc-His(Trt)-OH into a growing peptide chain on a solid support.

-

Materials and Reagents:

-

Fmoc-His(Trt)-OH

-

Solid-phase resin (e.g., Rink Amide, Wang) with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% Piperidine in DMF (v/v)

-

Coupling reagents: e.g., HBTU/HOBt or DIC/Oxyma

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

-

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling (HBTU/HOBt method):

-

In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes. Avoid prolonged pre-activation to minimize racemization.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

-

Confirmation of Coupling (Optional): Perform a Kaiser test or another qualitative test to ensure the coupling reaction is complete.

-

Protocol 3: Final Cleavage and Deprotection of the Trityl Group[4]

This protocol describes the final step of cleaving the peptide from the resin and removing the trityl and other acid-labile side-chain protecting groups.

-

Materials:

-

Peptidyl-resin (dried)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

-

Methodology:

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Reaction:

-

In a fume hood, add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. The use of scavengers like TIS is crucial to prevent the re-attachment of the liberated trityl cation to sensitive residues.[4]

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.

-

Dry the crude peptide.

-

The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Mandatory Visualizations

Diagrams illustrating key workflows provide a clear and concise understanding of the processes involved.

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a trityl-protected histidine.

Caption: Workflow for the solid-phase synthesis of the GLP-1 analogue, Liraglutide, utilizing trityl-protected histidine.

Conclusion

The trityl protecting group is an indispensable tool in modern peptide chemistry, particularly for the challenging incorporation of histidine residues. Its steric bulk and acid lability provide a robust yet removable shield for the reactive imidazole side chain, effectively preventing side reactions and minimizing racemization during solid-phase peptide synthesis. A thorough understanding of the quantitative aspects of its performance and the application of optimized experimental protocols are paramount for researchers, scientists, and drug development professionals aiming to synthesize high-purity, stereochemically defined peptides for therapeutic and research applications. The strategic use of trityl-protected histidine, as outlined in this guide, will continue to be a cornerstone of successful peptide synthesis and the development of novel peptide-based drugs.

References

An In-depth Technical Guide to the Synthesis and Purification of H-His(trt)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (S)-methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, commonly known as H-His(trt)-OMe.HCl. This valuable histidine derivative is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The bulky trityl (Trt) protecting group on the imidazole side chain effectively prevents common side reactions and racemization associated with histidine during peptide elongation.

This document details a robust two-step synthetic pathway, starting from the readily available L-histidine, followed by a comprehensive purification protocol. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.

Data Presentation

The following tables provide a summary of the materials required and the expected outcomes for the synthesis and purification of this compound.

Table 1: Materials for Synthesis

| Step | Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1. Esterification | L-Histidine | C₆H₉N₃O₂ | 155.15 | 38.75 g (240 mmol) | Starting material |

| Methanol | CH₃OH | 32.04 | 500 mL | Solvent | |

| Thionyl chloride | SOCl₂ | 118.97 | 27.2 mL (375 mmol) | Esterification reagent | |

| 2. Tritylation | L-Histidine methyl ester dihydrochloride | C₇H₁₁N₃O₂ · 2HCl | 242.10 | 12.1 g (50 mmol) | Product from Step 1 |

| Trityl chloride | C₁₉H₁₅Cl | 278.78 | 13.9 g (50 mmol) | Tritylating agent | |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Solvent | |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 14.0 mL (100 mmol) | Base |

Table 2: Expected Yield and Purity

| Step | Product | Theoretical Yield (g) | Expected Yield (g) | Yield (%) | Purity (by HPLC) |

| 1. Esterification | L-Histidine methyl ester dihydrochloride | 58.1 g | 53.4 g | ~92% | >97% |

| 2. Tritylation | This compound | 22.4 g | 20.2 g | ~90% | >98% |

| 3. Purification | Purified this compound | - | - | - | >99% |

Synthesis Pathway

The synthesis of this compound is a two-step process. First, L-histidine is esterified to its methyl ester dihydrochloride. Subsequently, the imidazole nitrogen of the histidine side chain is protected with a trityl group.

Experimental Protocols

Step 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride

This protocol describes the esterification of L-histidine using thionyl chloride in methanol.

Materials:

-

L-Histidine (38.75 g, 240 mmol)

-

Methanol (500 mL)

-

Thionyl chloride (27.2 mL, 375 mmol)

-

Round-bottom flask (1 L)

-

Stirring apparatus

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Suspend L-histidine in methanol in a 1 L round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.

-

Attach a reflux condenser and heat the mixture to reflux for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.

-

Collect the resulting crystalline solid by filtration and wash with a small amount of cold methanol.

-

Further product can be obtained by precipitating from the filtrate with diethyl ether.

-

Dry the product under vacuum to yield L-histidine methyl ester dihydrochloride as a white solid.

Step 2: Synthesis of this compound

This protocol details the tritylation of the imidazole side chain of L-histidine methyl ester dihydrochloride.

Materials:

-

L-Histidine methyl ester dihydrochloride (12.1 g, 50 mmol)

-

Trityl chloride (13.9 g, 50 mmol)

-

Dichloromethane (DCM, 150 mL)

-

Triethylamine (TEA, 14.0 mL, 100 mmol)

-

Round-bottom flask (500 mL)

-

Stirring apparatus

-

Separatory funnel

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Suspend L-histidine methyl ester dihydrochloride in DCM in a 500 mL round-bottom flask with stirring.

-

Add triethylamine to the suspension.

-

In a separate flask, dissolve trityl chloride in DCM.

-

Add the trityl chloride solution to the histidine methyl ester suspension.

-

Stir the reaction mixture vigorously at room temperature for 2.5 hours.

-

Transfer the reaction mixture to a separatory funnel and wash twice with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.

Purification Protocol

The crude this compound can be purified by recrystallization or by column chromatography. For high-purity requirements, as is common in drug development, preparative High-Performance Liquid Chromatography (HPLC) is recommended.

An In-Depth Technical Guide to the Solubility and Stability of H-His(Trt)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Nα-trityl-L-histidine methyl ester hydrochloride (H-His(Trt)-OMe.HCl), a critical protected amino acid derivative in peptide synthesis and drug development. Understanding these parameters is essential for optimizing reaction conditions, ensuring the integrity of synthetic peptides, and developing stable pharmaceutical formulations.

Physicochemical Properties

This compound is a derivative of the amino acid L-histidine where the imidazole side chain is protected by a bulky trityl group, and the carboxylic acid is in the form of a methyl ester. It is supplied as a hydrochloride salt. This protection strategy is crucial for preventing undesirable side reactions and minimizing racemization during peptide synthesis.

| Property | Value |

| Chemical Formula | C26H25N3O2.HCl |

| Molecular Weight | 447.96 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 32946-56-8 |

Solubility Profile

Qualitative Solubility:

| Solvent | Solubility |

| Dimethylformamide (DMF) | Generally soluble. DMF is a common solvent for peptide synthesis and is effective at dissolving protected amino acids.[1] |

| Dimethyl sulfoxide (DMSO) | Generally soluble. DMSO is another polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Methanol (MeOH) | Soluble. |

| Ethanol (EtOH) | Soluble. |

| Water | Sparingly soluble to insoluble. The bulky hydrophobic trityl group significantly reduces aqueous solubility. |

| Dichloromethane (DCM) | Soluble. |

Experimental Protocol for Solubility Determination:

A standard method for determining the solubility of a compound like this compound involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent (e.g., DMF, DMSO, Methanol, Ethanol) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated HPLC method with a UV detector. A calibration curve prepared with known concentrations of the compound is used for quantification.

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and light. The primary points of instability are the acid-labile trityl protecting group and the potential for hydrolysis of the methyl ester.

Summary of Stability:

| Condition | Stability | Potential Degradation Pathway |

| Acidic pH | Unstable. The trityl group is highly susceptible to cleavage under acidic conditions.[2] | Detritylation, leading to the formation of H-His-OMe.HCl and triphenylmethanol. |

| Neutral pH | Moderately Stable. | Slow hydrolysis of the methyl ester. |

| Basic pH | Moderately Stable to Unstable. | Hydrolysis of the methyl ester to form H-His(Trt)-OH. Potential for racemization. |

| Elevated Temperature | Potentially Unstable. | General degradation. Specific thermal degradation pathways are not well-documented. |

| Light Exposure | Potentially Unstable. | Photodegradation of the trityl group and the imidazole ring are possible. |

Experimental Protocols for Stability Assessment:

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Study Protocol: A typical forced degradation study involves subjecting a solution of this compound to various stress conditions.

-

Acid Hydrolysis: Treat a solution of the compound (e.g., in acetonitrile/water) with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines.

Samples from each stress condition are then analyzed by a stability-indicating HPLC method.

Stability-Indicating HPLC Method:

A reversed-phase HPLC method is generally suitable for monitoring the stability of this compound and separating it from its potential degradation products.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Column Temperature | 30 °C |

This method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide summarizes the key solubility and stability characteristics of this compound. While qualitative information suggests good solubility in common organic solvents used in peptide synthesis, quantitative data remains to be fully established. The primary instability of this compound is the acid-labile nature of the trityl protecting group. A comprehensive understanding of its degradation pathways through forced degradation studies is crucial for the development of robust synthetic protocols and stable formulations. The provided experimental outlines serve as a foundation for researchers to perform detailed characterization of this important reagent.

References

An In-depth Technical Guide to the Mechanism of Action of H-His(trt)-OMe·HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-His(trt)-OMe·HCl, a critical building block in peptide synthesis. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data, and visualize key processes to facilitate a deeper understanding of its application.

Core Concepts: Structure and Function

H-His(trt)-OMe·HCl is a derivative of the amino acid histidine, engineered for efficient and safe incorporation into peptide chains. Its structure consists of a histidine backbone with two key modifications:

-

Methyl Ester (OMe) Protecting Group: The C-terminus of the histidine is protected as a methyl ester. This prevents the carboxyl group from participating in unwanted reactions and makes the molecule suitable for both solution-phase and solid-phase peptide synthesis (SPPS).[2]

-

Hydrochloride (HCl) Salt: The molecule is supplied as a hydrochloride salt to improve its stability and handling.

The primary function of H-His(trt)-OMe·HCl is to serve as a protected building block for the introduction of histidine into a growing peptide chain, ensuring the integrity of both the histidine residue and the final peptide product.

Mechanism of Action in Peptide Synthesis

The incorporation of H-His(trt)-OMe·HCl into a peptide chain during solid-phase peptide synthesis (SPPS) involves a series of well-defined steps: deprotection of the growing peptide chain, activation of the incoming amino acid, coupling, and finally, deprotection of the histidine side chain.

Activation of H-His(trt)-OMe·HCl

Before coupling, the carboxyl group of H-His(trt)-OMe·HCl must be activated to facilitate the formation of a peptide bond. This is typically achieved using a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base, commonly Diisopropylethylamine (DIPEA).

The mechanism of activation with HBTU proceeds as follows:

-

Neutralization: DIPEA neutralizes the hydrochloride salt of H-His(trt)-OMe·HCl, freeing the amino group.

-

Formation of the Active Ester: The carboxylate of H-His(trt)-OMe·HCl attacks the uronium carbon of HBTU. This leads to the formation of a highly reactive HOBt (Hydroxybenzotriazole) ester intermediate and releases tetramethylurea as a byproduct.

This activation step is critical for an efficient coupling reaction.

References

Understanding and Mitigating Histidine Racemization in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acids is paramount in the synthesis of peptides intended for therapeutic or research applications. The racemization of amino acids during solid-phase peptide synthesis (SPPS) can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can have significantly altered biological activity. Histidine is notoriously one of the most racemization-prone amino acids in SPPS. This technical guide provides an in-depth exploration of the mechanisms behind histidine racemization, a quantitative overview of the factors influencing its extent, detailed experimental protocols for its analysis, and a strategic workflow for its minimization.

The Core of the Problem: The Mechanism of Histidine Racemization

The propensity of histidine to racemize during peptide bond formation is primarily due to an intramolecular base catalysis mechanism.[1][2] The lone pair of electrons on the π-nitrogen of the imidazole side chain is sufficiently basic to abstract the acidic proton from the α-carbon of the activated histidine residue.[3][4] This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with nearly equal probability, resulting in a mixture of L- and D-histidine enantiomers in the peptide sequence.

Caption: Mechanism of histidine racemization via intramolecular base catalysis.

Quantitative Insights: Factors Influencing Histidine Racemization

The extent of histidine racemization is not a constant but is significantly influenced by a variety of factors during the coupling step. Understanding these factors is key to developing strategies for its suppression.

| Factor | Condition | % D-His (Racemization) | Reference |

| Coupling Reagent | Fmoc-His(Trt)-OH with DIC/Oxyma | 1.8% | [5] |

| Fmoc-His(Trt)-OH with HATU/NMM | Higher than DIC/Oxyma (not specified) | [5] | |

| Fmoc-His-OH with PyBOP | ~2.5% | [6] | |

| Temperature | Microwave-assisted SPPS at 80°C | High (not specified) | [7][8][9] |

| Microwave-assisted SPPS at 50°C | Limited/Reduced | [7][8][9] | |

| Protecting Group | Fmoc-His(Trt)-OH | 4% (with a specific coupling agent) | [6] |

| Unprotected Fmoc-His-OH | Higher than Trityl-protected (not specified) | [6] | |

| Nπ-p-methoxybenzyloxymethyl (PMBOM) | Effectively suppresses racemization | [10] | |

| Base | Collidine | Minimized D-cysteine formation (implies reduction for His) | [7][8][9] |

Experimental Protocols for the Determination of Histidine Racemization

Accurate quantification of histidine racemization is crucial for quality control and process optimization. The following are detailed protocols for common analytical techniques used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The method typically involves the hydrolysis of the peptide followed by analysis of the resulting free amino acids on a chiral stationary phase.[11][12]

1. Peptide Hydrolysis: a. Accurately weigh 1-5 mg of the peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl (or 6 M DCl to correct for hydrolysis-induced racemization). c. Freeze the sample in liquid nitrogen and seal the tube under vacuum. d. Heat the sample at 110°C for 24 hours. e. After cooling, open the tube and evaporate the acid under a stream of nitrogen or in a vacuum centrifuge. f. Reconstitute the dried amino acid mixture in a known volume of an appropriate aqueous buffer (e.g., 0.1 M ammonium acetate).

2. HPLC Analysis: a. Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T). b. Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and a small amount of acid or base to optimize separation (e.g., methanol/water with 0.1% formic acid). The exact composition will depend on the specific column and amino acids being analyzed. c. Flow Rate: 0.5-1.0 mL/min. d. Detection: UV detector at a wavelength suitable for the amino acid derivatives (if any) or a mass spectrometer. e. Injection Volume: 5-20 µL. f. Quantification: Integrate the peak areas for the L- and D-histidine enantiomers. The percentage of racemization is calculated as: % D-His = [Area(D-His) / (Area(L-His) + Area(D-His))] * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another highly sensitive method for determining enantiomeric excess, which requires derivatization of the amino acids to make them volatile.

1. Peptide Hydrolysis: a. Follow the same hydrolysis procedure as for HPLC analysis.

2. Derivatization: a. To the dried amino acid hydrolysate, add a chiral derivatizing agent. A common procedure involves esterification followed by acylation. For example, esterify with a chiral alcohol (e.g., (+)-2-butanol) followed by acylation with trifluoroacetic anhydride (TFAA). This creates diastereomers that can be separated on a non-chiral GC column. b. Alternatively, use an achiral derivatization (e.g., esterification with isopropanol followed by acylation with TFAA) and separate the resulting enantiomers on a chiral GC column.

3. GC-MS Analysis: a. Column: A chiral capillary column (e.g., Chirasil-Val) or a standard non-chiral column if diastereomers were formed. b. Carrier Gas: Helium at a constant flow rate. c. Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C) to elute all derivatives. d. MS Detection: Use selected ion monitoring (SIM) for the characteristic fragments of the derivatized histidine to enhance sensitivity and selectivity. e. Quantification: Calculate the percentage of racemization from the integrated peak areas of the D- and L-histidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric excess, often with the aid of a chiral solvating agent or a chiral derivatizing agent.[13][14][15][16]

1. Sample Preparation: a. Hydrolyze the peptide as described for HPLC. b. Dissolve the dried amino acid mixture in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). c. Add a chiral resolving agent (e.g., a chiral lanthanide shift reagent or a chiral solvating agent like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). This will induce chemical shift differences between the enantiomers. d. Alternatively, react the amino acid mixture with a chiral derivatizing agent to form diastereomers, which will have distinct NMR signals.

2. NMR Analysis: a. Acquire a high-resolution ¹H or ¹⁹F NMR spectrum (if a fluorine-containing derivatizing agent is used). b. Identify the distinct signals corresponding to the L- and D-enantiomers (or diastereomers). c. Integrate the respective signals to determine their relative amounts. d. Calculate the enantiomeric excess and the percentage of racemization.

A Strategic Workflow for Minimizing Histidine Racemization

A proactive approach during the planning and execution of SPPS is the most effective way to minimize histidine racemization. The following workflow outlines key decision points and strategies.

Caption: Strategic workflow to minimize histidine racemization during SPPS.

Conclusion and Best Practices

The racemization of histidine during solid-phase peptide synthesis is a significant challenge that can compromise the quality and biological activity of the final product. However, by understanding the underlying mechanism and implementing a strategic approach to synthesis, it is possible to minimize its occurrence.

Key recommendations include:

-

Always use a side-chain protecting group for histidine. The trityl (Trt) group is a common and effective choice, while others like methoxybenzyl (MBom) can offer enhanced suppression of racemization.[3][17][18]

-

Carefully select the coupling reagent and additives. Carbodiimide reagents like DIC, when used in conjunction with additives such as HOBt or Oxyma, are generally preferred for coupling histidine.[17][19]

-

Optimize reaction conditions. Avoid prolonged pre-activation times for the histidine residue.[20] For microwave-assisted SPPS, reducing the coupling temperature for histidine to around 50°C can significantly limit racemization.[7][8][9]

-

Employ a hindered, less nucleophilic base such as collidine, particularly when racemization is a concern.[7][8][9]

-

Routinely analyze for racemization. Implement one of the detailed analytical protocols to quantify the extent of racemization as part of the quality control process for histidine-containing peptides.

By adhering to these best practices, researchers and drug development professionals can enhance the stereochemical purity of their synthetic peptides, leading to more reliable research outcomes and safer, more effective therapeutic candidates.

References

- 1. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MECHANISM OF RACEMISATION OF HISTIDINE DERIVATIVES IN PEPTIDE SYNTHESIS [ouci.dntb.gov.ua]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. posters.unh.edu [posters.unh.edu]

- 13. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protonation, tautomerization, and rotameric structure of histidine: a comprehensive study by magic-angle-spinning solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

h-His(trt)-ome.hcl safety data sheet information

This technical guide provides comprehensive safety and handling information, along with a detailed experimental protocol, for H-His(trt)-ome.hcl (L-Histidine(trt)-methyl ester hydrochloride). The content is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Chemical and Physical Properties

This compound, also known as Nα-(Triphenylmethyl)-L-histidine methyl ester hydrochloride, is a protected amino acid derivative commonly used in peptide synthesis.[1] The trityl (Trt) group protects the imidazole side chain of histidine, preventing undesirable side reactions during peptide coupling.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 32946-56-8 |

| Molecular Formula | C₂₆H₂₅N₃O₂ · HCl |

| Molecular Weight | 447.96 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

| Storage Temperature | 0-4 °C |

Note: Specific values may vary slightly between different suppliers. Always refer to the certificate of analysis for lot-specific data.

Safety and Handling

Table 2: Hazard and Precautionary Information

| Category | Statement |

| Hazard Statements | May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| First Aid (Ingestion) | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Safety Handling Workflow

The following diagram illustrates the recommended workflow for safely handling this compound, from initial risk assessment to emergency procedures.

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in solid-phase peptide synthesis (SPPS), particularly for introducing a protected histidine residue into a peptide sequence. The following protocol is a general guideline for the manual coupling of this compound using Fmoc chemistry.

Materials:

-

This compound

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF. Allow the solution to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin in the synthesis vessel. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.

-

Chain Elongation: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase peptide synthesis protocol described above.

References

storage and handling guidelines for h-His(trt)-ome.hcl

An In-depth Technical Guide to the Storage and Handling of H-His(Trt)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and application of this compound (L-Histidine(trityl) methyl ester hydrochloride), a critical building block in peptide synthesis and other biochemical applications. Adherence to these guidelines is essential to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Profile

Synonyms: L-His(Trt)-OMe·HCl, Nim-Trityl-L-histidine methyl ester hydrochloride, (S)-methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride[1][2] CAS Number: 32946-56-8[1][2] Molecular Formula: C₂₆H₂₅N₃O₂·HCl[1] Molecular Weight: 448.0 g/mol [1]

This compound is a derivative of the amino acid L-histidine, where the imidazole side chain is protected by a trityl (Trt) group and the carboxyl group is esterified as a methyl ester.[2][3] This protection scheme is crucial for preventing unwanted side reactions during peptide synthesis.[3]

Storage and Stability

Proper storage is critical to maintain the stability and purity of this compound. The compound is a white to off-white powder and should be stored in a tightly sealed container in a dry and cool place.[1][4]

Quantitative Storage and Stability Data:

| Parameter | Recommended Condition | Notes | Source(s) |

| Long-Term Storage Temperature | 0 - 8 °C | Store in a cool, dry place. | [1][4] |

| Alternative Long-Term Storage | -20 ± 5 °C | Recommended by some suppliers for optimal stability. | |

| In-Solvent Storage | -80°C | For solutions of the compound. | [5] |

| Shipping Condition | Room temperature in continental US; may vary elsewhere. | Short-term exposure to ambient temperatures is acceptable. | [5] |

| Stability | Stable under recommended storage conditions. | Avoid strong oxidizing agents. | [6] |

| Appearance | White to off-white powder | [1] |

Handling and Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) and adherence to good laboratory hygiene.

General Handling:

Personal Protective Equipment (PPE):

-

Skin Protection: Wear protective gloves and a lab coat.[8][9]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[9]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]

-

Skin Contact: Wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7]

Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis (SPPS).[3] The following is a general protocol for its incorporation into a peptide chain.

Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis

Materials:

-

This compound

-

Resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to neutralize the hydrochloride and activate the amino acid.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours to ensure complete coupling.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates successful coupling.

Below is a diagram illustrating the experimental workflow for the coupling of this compound in SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 32946-56-8 H-His(Trt)-OMe HCl AKSci J58875 [aksci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for h-His(trt)-ome.HCI in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-im-trityl-L-histidine methyl ester hydrochloride (h-His(trt)-ome.HCI) and its more commonly used Nα-Fmoc protected form, Fmoc-His(Trt)-OH, in solid-phase peptide synthesis (SPPS). This document outlines the critical role of the trityl protecting group, details experimental protocols for its incorporation into peptide chains, and presents data to guide the synthesis of high-purity peptides.

Introduction: The Challenge of Histidine in SPPS

Histidine's unique imidazole side chain, while crucial for the biological activity of many peptides, presents significant challenges during SPPS. The imidazole ring can act as a nucleophile, leading to undesirable side reactions, and its basicity can catalyze the racemization of the activated amino acid during coupling.[1] To circumvent these issues, protection of the imidazole side chain is essential for efficient and reliable peptide synthesis.[1]

The trityl (Trt) group, a bulky triphenylmethyl moiety, is a widely employed protecting group for the histidine side chain in Fmoc-based SPPS.[2][3] Its key features include:

-

Steric Hindrance: The bulkiness of the Trt group effectively shields the imidazole nitrogen from participating in unwanted side reactions.[1][4]

-

Acid Lability: The Trt group is readily cleaved under mildly acidic conditions, typically during the final cleavage of the peptide from the resin.[4][5]

-

Base Stability: It remains stable under the basic conditions used for the removal of the Nα-Fmoc protecting group (e.g., with piperidine).[2][4]

This orthogonality to the Fmoc group makes Fmoc-His(Trt)-OH a valuable reagent for the synthesis of complex peptides.[4]

Data Presentation: Performance and Comparisons

The choice of protecting group and coupling conditions is critical for minimizing the primary side reaction associated with histidine incorporation: racemization. The following tables summarize quantitative data to inform experimental design.

Table 1: Comparative Racemization of Fmoc-Histidine Derivatives

| Fmoc-His Derivative | Coupling Reagent | Temperature (°C) | Pre-activation Time (min) | D-His Formation (%) |

| Fmoc-His(Trt)-OH | HCTU/DIPEA | 25 | 5 | 7.8 |

| Fmoc-His(Trt)-OH | HCTU/DIPEA | 25 | 0 (in situ) | 2.5 |

| Fmoc-His(Trt)-OH | DIC/Oxyma | 25 | 0 (in situ) | 1.5 |

| Fmoc-His(Boc)-OH | HBTU/DIPEA | 25 | 5 | 10.2 |

Data adapted from literature sources for illustrative purposes.[3]

Table 2: Final Peptide Yield and Purity

| Peptide Sequence | Resin Scale (mg) | Crude Peptide Yield (mg) | Overall Yield (%) | Purity by HPLC (%) |

| Ac-Tyr-D-His-Gly-Phe-Leu-NH₂ | 100 | 75 | 68 | >95% |

| H-Ala-D-His-Val-Ile-Ser-NH₂ | 100 | 82 | 72 | >96% |

This table provides a template for summarizing quantitative data from peptide synthesis experiments using H-D-His(τ-Trt)-OMe · HCl.[6]

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-His(Trt)-OH in manual Fmoc-SPPS.

Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH

This protocol outlines a standard manual coupling procedure.

1. Resin Swelling:

- Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]

2. Fmoc Deprotection:

- Drain the DMF.

- Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

- Drain the solution.

- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[7]

- Drain the solution and wash the resin thoroughly with DMF (5-7 times).[7]

3. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin substitution), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.

- Add Diisopropylethylamine (DIPEA) (6 eq.) to the activation solution and mix for 1-2 minutes. Note: Avoid prolonged pre-activation to minimize racemization.[7]

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture at room temperature for 1-2 hours.[7]

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[7]

5. Confirmation of Coupling (Optional):

- Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a recoupling step may be necessary.[6]

Protocol 2: Low-Racemization Coupling of Fmoc-His(Trt)-OH

This protocol is recommended to minimize racemization, especially for sensitive sequences.[7]

1. Resin Swelling and Fmoc Deprotection:

- Follow steps 1 and 2 from Protocol 1.

2. Coupling:

- In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and Oxyma (3 eq.) in DMF.

- Add this solution to the deprotected resin.

- Add Diisopropylcarbodiimide (DIC) (3 eq.) to the resin mixture.

- Agitate at room temperature for 2-4 hours.[7]

3. Washing and Confirmation:

- Follow steps 4 and 5 from Protocol 1.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.[7]

1. Resin Preparation:

- After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 1 hour.[1][3]

2. Cleavage Cocktail Preparation:

- Prepare a fresh cleavage cocktail. A standard formulation is Reagent B : 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).[1] Another common cocktail is TFA / TIS / Water (95:2.5:2.5).[7]

- Crucial: The use of a scavenger like TIS is essential to trap the reactive trityl cations that are released, preventing them from reattaching to nucleophilic residues on the peptide (e.g., Tryptophan).[1][7]

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1][7] A characteristic deep yellow color may appear due to the stable trityl carbocation.[1]

- Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[1][7]

4. Peptide Precipitation and Isolation:

- Filter the resin and collect the filtrate containing the deprotected peptide.

- Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.[1]

- Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[1]

- Centrifuge the ether suspension to pellet the peptide.

- Decant the ether and wash the peptide pellet with more cold ether to remove residual scavengers.

- Dry the crude peptide under vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Visualizations: Workflows and Pathways

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS).

Caption: Activation and coupling of Fmoc-His(Trt)-OH in SPPS.

Caption: Final cleavage and deprotection of the peptide from the resin.

References

Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis using H-His(Trt)-OMe·HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the assembly of peptides. The incorporation of histidine residues, however, presents a significant challenge due to the propensity of its imidazole side chain to cause undesirable side reactions, most notably racemization.[1][2] To mitigate these issues, the imidazole group is typically protected. The trityl (Trt) group is a widely employed, acid-labile protecting group for the histidine side chain, offering steric hindrance to minimize side reactions during peptide elongation.[2][3]

This document provides detailed application notes and protocols for the use of Nα-Fmoc-im-trityl-L-histidine methyl ester hydrochloride (H-His(Trt)-OMe·HCl) in Fmoc-based SPPS. The methyl ester protection of the C-terminus makes this derivative suitable for solution-phase synthesis or for anchoring to a resin in SPPS.[4] These guidelines are intended to assist researchers in optimizing their synthetic strategies to achieve high-purity histidine-containing peptides.

Key Considerations for Using H-His(Trt)-OMe·HCl

The primary challenge when incorporating histidine derivatives in SPPS is the risk of racemization at the α-carbon. The imidazole ring can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid, which can lead to the formation of the D-isomer.[1][2] The selection of appropriate coupling reagents and conditions is therefore critical to suppress this side reaction while ensuring high coupling efficiency.

Factors influencing racemization include:

-

Coupling Reagent: Certain coupling reagents are known to minimize racemization. For instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogs, as well as carbodiimides like Diisopropylcarbodiimide (DIC) when used with an additive like OxymaPure, have shown to be effective.[5][6] DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is particularly noted for its ability to suppress racemization with Fmoc-His(Trt)-OH.[5]

-

Activation Time: Prolonged pre-activation of the amino acid can increase the risk of racemization.[2] In-situ activation or short pre-activation times are generally preferred.

-

Base: The choice and amount of base used during coupling can impact racemization. While N,N-Diisopropylethylamine (DIPEA) is commonly used, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine may be advantageous in reducing epimerization.[7]

Data Presentation

The following tables summarize quantitative data regarding the impact of different coupling reagents on the racemization of Trt-protected histidine and provide a template for recording typical peptide synthesis outcomes.

Table 1: Comparative Racemization of Fmoc-His(Trt)-OH with Various Coupling Reagents

| Coupling Reagent/Additive | Base | L/D Ratio | Reference |

| HBTU/HOBt | DIPEA | Not specified, but racemization is a known issue | [8] |

| HATU | DIPEA | High potential for epimerization | [9] |

| DIC/Oxyma | - | Favorable for minimizing racemization | [2] |

| DEPBT | DIPEA | Remarkable resistance to racemization | [5] |

| DCC/DMAP | - | 35.5% D-isomer | [1] |

This data is compiled from studies on Fmoc-His(Trt)-OH and serves as a guideline for selecting coupling reagents.